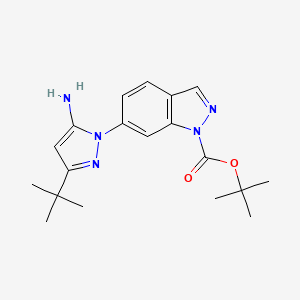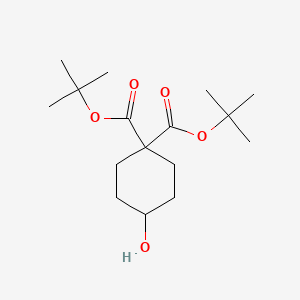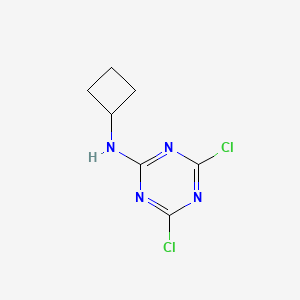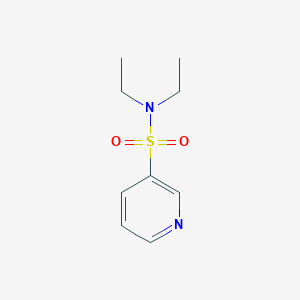
2-(1-Benzofuran-5-yl)quinazolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzofuran-5-yl)quinazolin-6-amine is a heterocyclic compound that combines the structural features of benzofuran and quinazoline. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Quinazoline derivatives are also significant in medicinal chemistry due to their diverse pharmacological activities . The combination of these two moieties in a single compound offers potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-5-yl)quinazolin-6-amine typically involves the construction of the benzofuran and quinazoline rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, benzofuran can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . Quinazoline derivatives can be synthesized via the Michael addition of anthranilamide to a ketoalkyne, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. Microwave-assisted synthesis (MWI) has been employed to obtain benzofuran derivatives efficiently . This method reduces reaction times and improves yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzofuran-5-yl)quinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.
Applications De Recherche Scientifique
2-(1-Benzofuran-5-yl)quinazolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: Due to its potential antimicrobial and anticancer properties, it is investigated for drug development
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Benzofuran-5-yl)quinazolin-6-amine involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance, while quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation . The compound’s effects are mediated through binding to these targets, leading to the disruption of essential biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
2-(1-Benzofuran-5-yl)quinazolin-6-amine is unique due to the combination of benzofuran and quinazoline moieties, which endows it with a broad spectrum of biological activities. This dual functionality makes it a promising candidate for developing new therapeutic agents with enhanced efficacy and reduced side effects.
Propriétés
Formule moléculaire |
C16H11N3O |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
2-(1-benzofuran-5-yl)quinazolin-6-amine |
InChI |
InChI=1S/C16H11N3O/c17-13-2-3-14-12(8-13)9-18-16(19-14)11-1-4-15-10(7-11)5-6-20-15/h1-9H,17H2 |
Clé InChI |
YFNJRFRROOLASK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CO2)C=C1C3=NC=C4C=C(C=CC4=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


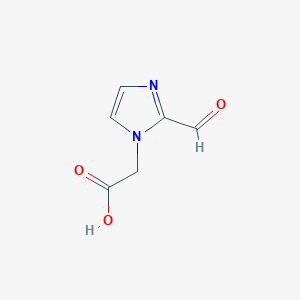
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)

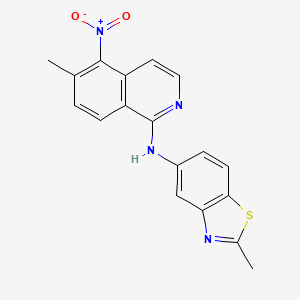
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
